![molecular formula C20H11BrO6 B3584340 [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B3584340.png)
[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
Overview
Description
[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate is a complex organic compound that features a unique combination of bromophenoxy, oxochromen, and furan carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-bromophenol with 4-oxochromene-7-carboxylic acid, followed by esterification with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts such as palladium or gold, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxochromen group to a dihydrochromen derivative.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in halogen bonding, while the oxochromen and furan carboxylate groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chlorophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
- [3-(2-Fluorophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
- [3-(2-Iodophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate
Uniqueness
Compared to its analogs, [3-(2-Bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding. This property can be advantageous in applications requiring high specificity and selectivity.
Properties
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO6/c21-14-4-1-2-5-15(14)27-18-11-25-17-10-12(7-8-13(17)19(18)22)26-20(23)16-6-3-9-24-16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMJRVNTKFYJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-CHLORO-1-(3-CHLOROPHENYL)-4-[(2,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3584267.png)
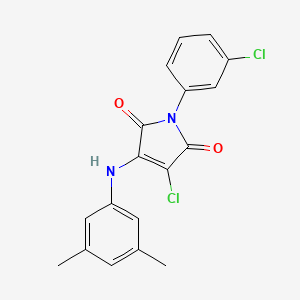
![Ethyl 3-[[4-chloro-1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B3584296.png)
![1,1'-(1,2-phenylene)bis{3-chloro-4-[(4-methoxyphenyl)amino]-1H-pyrrole-2,5-dione}](/img/structure/B3584304.png)
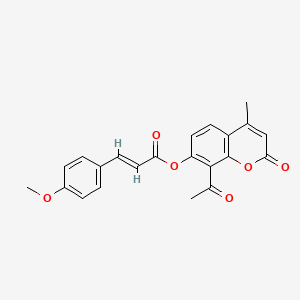
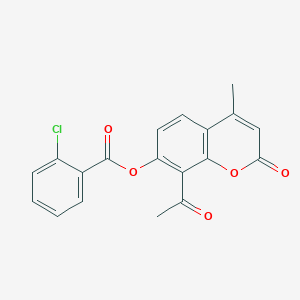
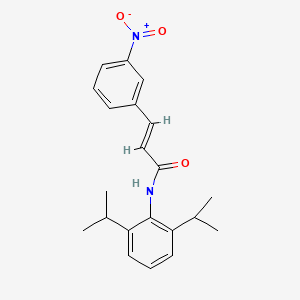
![N-(2,6-diisopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3584328.png)
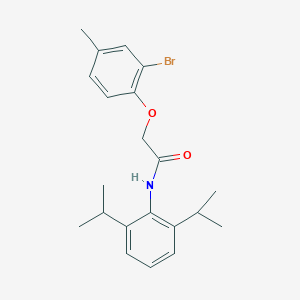
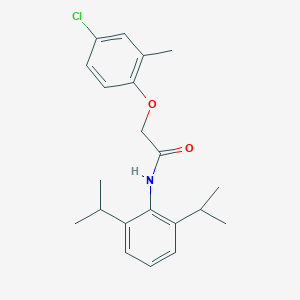
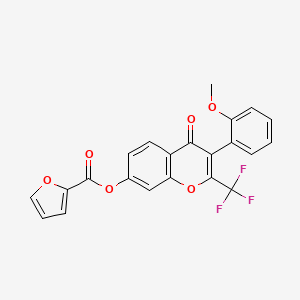
![2-(4-TERT-BUTYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE](/img/structure/B3584353.png)
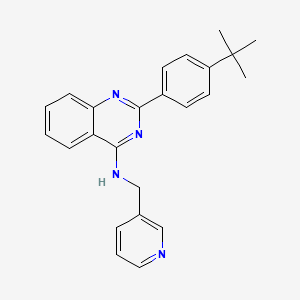
![4-benzyl-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B3584373.png)
